6-Chloro-N~2~-{4-[(E)-phenyldiazenyl]phenyl}-1,3,5-triazine-2,4-diamine
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Overview
Description
6-Chloro-N~2~-{4-[(E)-phenyldiazenyl]phenyl}-1,3,5-triazine-2,4-diamine is a compound belonging to the class of triazine derivatives. Triazines are heterocyclic compounds with a six-membered ring containing three nitrogen atoms. This specific compound is characterized by the presence of a chloro group, a phenyldiazenyl group, and two amino groups attached to the triazine ring. It has applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-N~2~-{4-[(E)-phenyldiazenyl]phenyl}-1,3,5-triazine-2,4-diamine typically involves the following steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through the trimerization of nitriles such as cyanogen chloride or cyanamide.
Introduction of the Chloro Group: The chloro group can be introduced via chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of the Phenyldiazenyl Group: The phenyldiazenyl group can be introduced through diazotization reactions followed by coupling with aniline derivatives.
Amination: The amino groups can be introduced through nucleophilic substitution reactions using ammonia or amines.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction steps but optimized for higher yields and efficiency. Continuous flow reactors and automated synthesis systems can be employed to scale up the production process .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-N~2~-{4-[(E)-phenyldiazenyl]phenyl}-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly involving the phenyldiazenyl group.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it acts as a coupling partner with boronic acids.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium amide, thiols, and alkoxides in polar solvents.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.
Major Products Formed
Substitution Reactions: Amino, thio, and alkoxy derivatives of the compound.
Oxidation and Reduction Reactions: Oxidized or reduced forms of the phenyldiazenyl group.
Coupling Reactions: Biaryl derivatives formed through Suzuki-Miyaura coupling.
Scientific Research Applications
6-Chloro-N~2~-{4-[(E)-phenyldiazenyl]phenyl}-1,3,5-triazine-2,4-diamine has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex heterocyclic compounds.
Biology: Investigated for its potential antibacterial and anticancer properties
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Chloro-N~2~-{4-[(E)-phenyldiazenyl]phenyl}-1,3,5-triazine-2,4-diamine involves its interaction with molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4,6-diamino-1,3,5-triazine: A similar compound with a chloro group and two amino groups but lacking the phenyldiazenyl group.
1,3,5-Triazine-2,4,6-triamine (Melamine): A triazine derivative with three amino groups, commonly used in the production of plastics and resins.
Cyanuric Acid: A triazine derivative with three hydroxyl groups, used in the production of disinfectants and herbicides.
Uniqueness
6-Chloro-N~2~-{4-[(E)-phenyldiazenyl]phenyl}-1,3,5-triazine-2,4-diamine is unique due to the presence of the phenyldiazenyl group, which imparts distinct chemical and biological properties. This group enhances its potential as a therapeutic agent and its reactivity in various chemical reactions .
Properties
CAS No. |
51323-44-5 |
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Molecular Formula |
C15H12ClN7 |
Molecular Weight |
325.75 g/mol |
IUPAC Name |
6-chloro-2-N-(4-phenyldiazenylphenyl)-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C15H12ClN7/c16-13-19-14(17)21-15(20-13)18-10-6-8-12(9-7-10)23-22-11-4-2-1-3-5-11/h1-9H,(H3,17,18,19,20,21) |
InChI Key |
AFGQJTVCOBEMSV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)NC3=NC(=NC(=N3)N)Cl |
Origin of Product |
United States |
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